4-Acetylmorpholine

Overview

Description

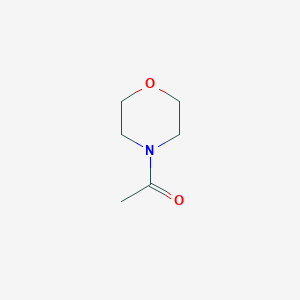

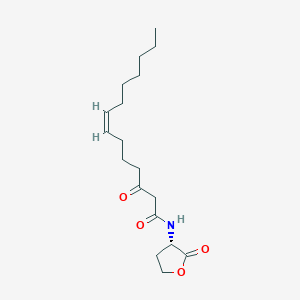

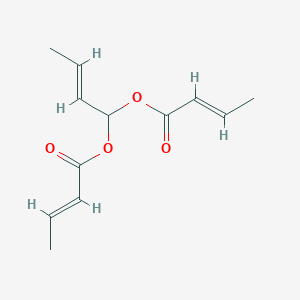

4-Acetylmorpholine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

4-Acetylmorpholine has been synthesized through microwave-assisted acetylation, showing the significant impact of reaction conditions on yield and purity. In one study, optimal conditions resulted in an 86.6% yield, demonstrating the efficiency of microwave catalysis in acetylation reactions (Peng Yong-fang, 2009). Furthermore, gas chromatography has been utilized for the separation and quantitative determination of acetylmorpholine, confirming its stability and facilitating purity assessments (Wang Li-pin, 2007).

Biological and Pharmacological Activities

This compound derivatives have been investigated for their biological activities, including antimicrobial properties and potential anti-Alzheimer's disease effects. One study synthesized derivatives showing selective inhibition for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with compounds exhibiting significant AChE inhibition, suggesting their potential in Alzheimer's disease therapy (Yuheng Hu et al., 2019). Another study explored the synthesis of novel benzimidazole-morpholine derivatives, indicating their inhibitory potential on cyclooxygenase enzymes, presenting them as candidates for treating inflammatory diseases (N. O. Can et al., 2017).

Chemical Properties and Synthesis

Research into the chemical synthesis of N-acetylmorpholine provides insights into optimal conditions for its production. A process involving morpholine and acetic anhydride yielded N-acetylmorpholine with a high purity of 99% and a yield of 97%, showcasing efficient synthesis methods (Pang Huailin, 2005).

Environmental and Toxicological Studies

Investigations into the environmental and toxicological impacts of related compounds, such as 4-n-nonylphenol, have revealed their effects on vasoconstriction and vasorelaxation in rats, suggesting potential vascular susceptibility to exposure (C. Hsieh et al., 2009). This highlights the importance of understanding the broader implications of chemical exposure on health and environment.

Safety and Hazards

Mechanism of Action

Target of Action

4-Acetylmorpholine, also known as N-Acetylmorpholine, is a compound that demonstrates aromaticity and acts as a weak base . It has been shown to interact with a diverse range of molecules, including proteins and lipids . These interactions can lead to observable effects on the structure and functions of these molecular components .

Mode of Action

Its ability to interact with various molecules suggests that it may influence their activity or function . For instance, its interaction with proteins could potentially alter their conformation or activity, leading to changes in cellular processes.

Biochemical Pathways

Given its interactions with proteins and lipids, it is plausible that it could influence pathways involving these molecules

Result of Action

Its interactions with proteins and lipids suggest that it could potentially influence their structure and function

Biochemical Analysis

Biochemical Properties

4-Acetylmorpholine acts as a weak base and demonstrates aromaticity, enabling it to interact and activate a diverse range of molecules . Studies have shown its interactions with proteins, lipids, and other molecular components, leading to observable effects on their structure and functions .

Cellular Effects

This compound has been shown to have potential impacts on cellular processes. Scientists have harnessed its potential to explore protein structures and properties, as well as to investigate the impacts of drugs on cellular processes

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks . The exact enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.

Properties

IUPAC Name |

1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXRBNOYGGPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061889 | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-20-4 | |

| Record name | N-Acetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylmorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main methods for synthesizing N-acetylmorpholine?

A1: Several methods exist for synthesizing N-acetylmorpholine:

- Acetic Acid Method: This method reacts morpholine with acetic acid in the presence of a dehydrating agent. [, , ]

- Acetic Anhydride Method: This method reacts morpholine with acetic anhydride, often with ammonia neutralization and distillation. [, ]

- Other Methods: Less common methods include using acetyl chloride, ketene, or acetates as the acetylating agent. [, ]

Q2: Which synthesis methods are considered most suitable for industrial production in China?

A2: The acetic acid method and the acetic anhydride method are considered the most suitable for industrial production in China due to their efficiency and alignment with national conditions. []

Q3: Are there any environmentally friendly approaches to N-acetylmorpholine synthesis?

A3: Yes, a method using ketene and morpholine in the presence of an acylating catalyst and an organic solvent has been reported. This method boasts a high yield (98%) and minimal environmental impact, producing no waste acid or wastewater. []

Q4: Can microwave technology be applied to N-acetylmorpholine synthesis?

A4: Yes, microwave-assisted synthesis of N-acetylmorpholine using acetic acid has been explored. This method, under optimized conditions, can achieve a yield of 86.6%. []

Q5: What are the primary applications of N-acetylmorpholine?

A5: N-acetylmorpholine finds use in various industries:

- Pesticide Intermediates: It serves as a key intermediate in synthesizing certain fungicides, such as dimethomorph. [, ]

- Natural Gas Desulfurization: N-acetylmorpholine can be used in processes to remove hydrogen sulfide from natural gas. [, ]

- Aromatics Extraction: It acts as a solvent in the extraction of aromatic compounds. []

- Photoresist Stripper: N-acetylmorpholine-based compositions show promise in the electronics industry for effectively removing photoresists. []

Q6: How is N-acetylmorpholine used in the synthesis of dimethomorph?

A6: Dimethomorph, a widely used fungicide, is synthesized by reacting 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a catalyst like sodium hydroxide. []

Q7: What is the molecular formula and weight of N-acetylmorpholine?

A7: * Molecular Formula: C6H11NO2* Molecular Weight: 129.16 g/mol

Q8: Is there information available regarding the spectroscopic data of N-acetylmorpholine?

A8: While the provided abstracts don't delve into specific spectroscopic data, research on the mass spectrometric fragmentation of N-acetylmorpholine exists. Studies utilizing high-resolution mass spectrometry and isotope labeling techniques have provided insights into the fragmentation pathways and rearrangement mechanisms of this compound. [, ]

Q9: How does the density and viscosity of N-acetylmorpholine behave in binary mixtures?

A9: Studies have investigated the density and viscosity of N-acetylmorpholine in binary mixtures with various solvents, including water, alkanols, and aromatic hydrocarbons. These studies have revealed interesting insights into the molecular interactions and physical properties of such mixtures across a range of temperatures. [, , , , , , ]

Q10: Can you provide details about the reaction mechanism of N-acetylmorpholine with ferrous ions in the context of SRN1 reactions?

A10: Research indicates that ferrous ions can initiate SRN1 reactions involving N-acetylmorpholine enolates and various halogenoarenes, resulting in the formation of arylacetamides and arylalkanamides. The precise role of ferrous ions in this process is still under investigation, but it's believed to facilitate the generation of radical intermediates. []

Q11: Does N-acetylmorpholine participate in photochemical reactions?

A11: Yes, studies have shown that N-acetylmorpholine can undergo fragmentation when exposed to UV light in the presence of electron acceptors like 9,10-dicyanoanthracene (DCA) and water. This process involves electron transfer and results in the formation of 4-acetylmorpholine and acetone. []

Q12: What is known about the environmental impact and degradation of N-acetylmorpholine?

A12: While the provided abstracts do not focus on the environmental fate of N-acetylmorpholine, one study examined its atmospheric emission during a carbon capture and storage (CCS) campaign. This highlights the importance of understanding the potential environmental impact and degradation pathways of N-acetylmorpholine, especially in industrial processes. []

Q13: What are some potential areas for further research on N-acetylmorpholine?

A13: Several areas present opportunities for continued research:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)